R-etodolac is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac [, , , ]. Unlike its S-enantiomer, R-etodolac lacks cyclooxygenase (COX) inhibitory activity [, , , , , , , , , , ]. This unique characteristic makes it a valuable tool in scientific research, especially in understanding COX-independent mechanisms of action and exploring potential therapeutic applications beyond inflammation.
While the synthesis of R-etodolac is not extensively discussed in the provided papers, several studies mention the resolution of racemic etodolac into its enantiomers. This separation typically involves chiral chromatography techniques [] or preferential crystallization methods []. Further research focusing on efficient and scalable synthesis of pure R-etodolac is needed.
The molecular structure of R-etodolac has been characterized by various techniques, including X-ray diffraction analysis, particularly in the context of its interaction with β-cyclodextrins []. This interaction influences its solubility and potentially impacts its delivery and bioavailability. Further studies utilizing computational modeling and structure-activity relationship analysis could provide valuable insights into its binding properties and optimize its therapeutic potential.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: